molecular formula C15H11ClN2OS B2957386 (2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 1164490-94-1

(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2957386
CAS No.: 1164490-94-1
M. Wt: 302.78
InChI Key: JUATYUIPUIQTHK-NTEUORMPSA-N
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Description

(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazine derivative. Benzothiazines are a class of aromatic heterocyclic compounds featuring a benzene ring fused to a six-membered ring containing nitrogen and sulfur atoms . This specific compound is part of a class of (aminoalkoxy-benzylidene)-2H-benzothiazine-3(4H)-ones and related compounds that have been described in patent literature . As a building block in organic and medicinal chemistry research, it offers potential for the synthesis of novel compounds with various biological activities. This product is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-4-3-5-11(8-10)17-9-14-15(19)18-12-6-1-2-7-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUATYUIPUIQTHK-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC(=CC=C3)Cl)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC(=CC=C3)Cl)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. For instance, the use of acetic acid or hydrochloric acid as a catalyst can promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiazinone derivatives.

Scientific Research Applications

(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

(a) Chlorine Positional Isomers

The compound (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-11-1) shares the benzothiazinone core but differs in substituents:

  • 7-Chloro on the benzothiazine ring vs.
  • 4-Methoxyphenyl vs. 3-chlorophenyl at the methylidene position.

The 4-methoxyphenyl group introduces electron-donating methoxy substituents, improving solubility in polar solvents compared to the hydrophobic 3-chlorophenyl group .

(b) Heterocyclic Modifications

Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione incorporate triazole-thione moieties instead of benzothiazinones. These systems exhibit distinct hydrogen-bonding patterns (N–H···S, O–H···S) that influence crystal packing and stability, contrasting with the benzothiazinone’s N–H···O interactions .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : SC-XRD analysis reveals that the (2E)-configuration and substituent positions dictate molecular conformation. For example, the 3-chlorophenyl group in the target compound induces torsional angles that affect π-π stacking, unlike the planar 4-methoxyphenyl analog .
  • Spectroscopic Signatures :
    • IR : The C=N stretch (1600–1650 cm⁻¹) is consistent across analogs, but C–O (methoxy) and C–Cl stretches (700–800 cm⁻¹) vary.
    • NMR : The 3-chlorophenyl substituent shows distinct aromatic proton splitting compared to 4-methoxyphenyl derivatives.

Biological Activity

(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H11ClN2OS
  • Molar Mass : 302.78 g/mol
  • Density : 1.478 g/cm³ (predicted)
  • Boiling Point : 488.2 °C (predicted)
  • pKa : 12.47 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. It has been shown to inhibit specific kinases, which are crucial for tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Kinases : The compound demonstrates potent inhibitory activity against CSF1R (IC50 = 5.5 nM), which is significant for macrophage recruitment in tumors .
  • Antiproliferative Effects : In vitro studies have indicated that it can suppress the proliferation of various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 0.173 to 1.08 μM .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Value (IC50) Reference
CSF1R Inhibition5.5 nM
EGFR Inhibition54.0 nM
Antiproliferative (MCF-7)0.315 - 2.66 μM
Antiproliferative (HCT-116)10.34 - 12.14 μM

Case Study 1: In Vivo Tumor Models

In a study involving PANC02 tumors, treatment with the compound led to a significant reduction in tumor size and decreased levels of CSF1R protein in tumor macrophages . This suggests that the compound not only inhibits tumor growth but also modulates the tumor microenvironment.

Case Study 2: Selectivity Profile

The selectivity profile of this compound was evaluated against a panel of kinases, demonstrating a favorable profile with minimal off-target effects. This is crucial for reducing potential side effects in therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StudyCatalystSolventTemp (°C)Yield (%)Reference
Barryala et al.Acetic acidEthanol8072
Shafiq et al.PiperidineDMF10085

Advanced: How can contradictions in reported pharmacological activities (e.g., antidepressant vs. cytotoxic effects) of benzothiazinone derivatives be systematically addressed?

Answer:
Contradictions arise due to structural nuances (e.g., substituent positioning) or assay variability. Methodological solutions include:

  • Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., halogen position) to isolate bioactivity drivers.
  • Dose-Response Profiling : Use standardized in vitro models (e.g., MTT assays for cytotoxicity, serotonin reuptake inhibition for antidepressant activity) .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line sensitivity) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···S interactions) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbonyl groups.
    • IR : Peaks at 1680–1700 cm1^{-1} indicate C=O stretching .

Advanced: How can environmental fate studies for this compound align with theoretical frameworks in ecotoxicology?

Answer:
Adopt the INCHEMBIOL project’s framework :

  • Phase 1 : Determine physicochemical properties (log P, hydrolysis rates) via OECD guidelines.
  • Phase 2 : Model biotic/abiotic degradation using HPLC-MS to track metabolites.
  • Phase 3 : Assess ecosystem impacts via microcosm studies (e.g., Daphnia magna toxicity).

Basic: What experimental designs are robust for evaluating the compound’s stability under environmental stressors?

Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light, varying pH (2–12), and elevated temperatures (40–60°C) .
  • Analytical Monitoring : Use HPLC with UV detection to quantify degradation products.
  • Statistical Design : Repeated-measures ANOVA to analyze time-dependent degradation .

Advanced: How can computational tools enhance mechanistic studies of this compound’s bioactivity?

Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., serotonin transporter) using AutoDock Vina .
  • DFT Calculations : Optimize geometry and electron distribution to explain reactivity .
  • QSAR Models : Correlate substituent effects (e.g., Cl position) with bioactivity .

Basic: What criteria should guide preclinical model selection for neuroactivity testing?

Answer:

  • Species Relevance : Rodents (e.g., Sprague-Dawley rats) for CNS penetration studies.
  • Dosing Routes : Intraperitoneal vs. oral administration to assess bioavailability .
  • Behavioral Assays : Forced swim test (FST) for antidepressant activity .

Advanced: What statistical methods are optimal for analyzing multi-factorial bioactivity data?

Answer:

  • Multivariate ANOVA : Evaluate interactions between dose, exposure time, and cell type .
  • Non-Linear Regression : Fit dose-response curves (e.g., Hill equation) to determine EC50_{50} values .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data .

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